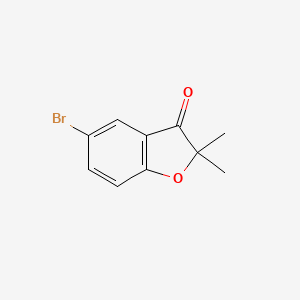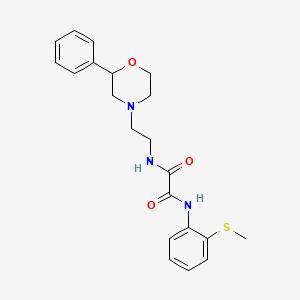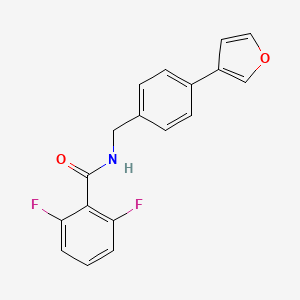
2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.304 g/mol. This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a benzyl group attached to a furan ring at the 4 position. The presence of fluorine atoms and the furan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
作用機序
Target of Action
It is known that this compound is an important intermediate in the synthesis of certain pesticides .
Mode of Action
It is used in the synthesis of pesticides, which typically work by disrupting the normal functioning of pests’ nervous systems .
Biochemical Pathways
As an intermediate in the synthesis of pesticides, it likely contributes to the overall effect of these compounds on pests’ nervous systems .
Result of Action
As an intermediate in the synthesis of pesticides, it likely contributes to the overall effect of these compounds, which typically involve disrupting the normal functioning of pests’ nervous systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Preparation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid derivatives.
Formation of benzylamine derivative: The benzylamine derivative can be synthesized by reacting benzyl chloride with ammonia or an amine.
Coupling reaction: The final step involves coupling the 2,6-difluorobenzoic acid with the benzylamine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Coupling reactions: The benzamide can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation reactions: Products include furanones and other oxidized derivatives.
Reduction reactions: Products include tetrahydrofuran derivatives.
Coupling reactions: Products include biaryl compounds.
科学的研究の応用
2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide.
2,6-Difluoroaniline: Another fluorinated aromatic compound with similar structural features.
N-(4-(furan-3-yl)benzyl)benzamide: A non-fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the furan ring, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activities .
特性
IUPAC Name |
2,6-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c19-15-2-1-3-16(20)17(15)18(22)21-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUJQQIHHJLYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-butylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2793231.png)
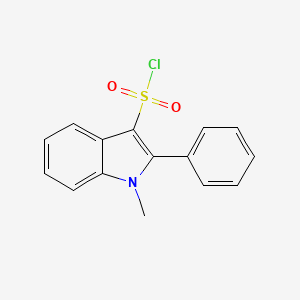
![4-(4-bromophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793237.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2793241.png)
![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)
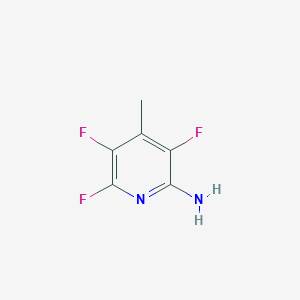
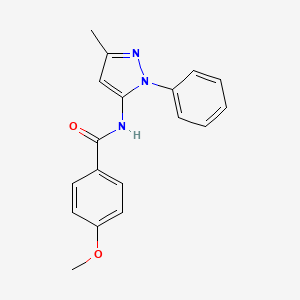
![N~3~,N~3~,N~5~,N~5~-tetramethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,4-triazole-3,5-diamine](/img/structure/B2793245.png)
![methyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]thiophene-3-carboxylate](/img/structure/B2793246.png)
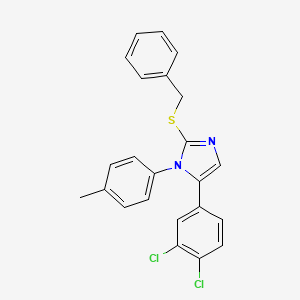
![3-[3-(4-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid](/img/structure/B2793248.png)
